Ammonium O,O-bis(methylphenyl) dithiophosphate

Description

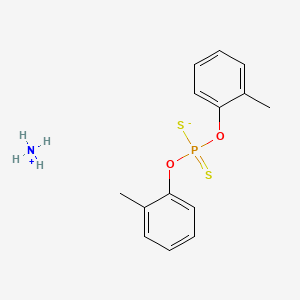

Ammonium O,O-bis(methylphenyl) dithiophosphate (CAS: 40633-14-5, EINECS: 255-015-7) is an organophosphorus compound characterized by two methylphenyl (tolyl) groups bonded to a dithiophosphate anion, stabilized by an ammonium cation. Its molecular formula is C₁₄H₁₈NO₂PS₂, with a molecular weight of 311.38 g/mol . Structurally, the methylphenyl substituents confer aromaticity, influencing its solubility and reactivity. This compound is utilized in industrial applications such as flotation depressants for sulfide ores and as a corrosion inhibitor due to its selective adsorption on mineral surfaces .

Properties

CAS No. |

58373-83-4 |

|---|---|

Molecular Formula |

C14H15O2PS2.H3N C14H18NO2PS2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3 |

InChI Key |

JEQFERRNWXYBQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthesis of O,O-bis(methylphenyl) dithiophosphoric Acid

-

- Methylphenol (o-cresol, m-cresol, or p-cresol depending on the isomer desired)

- Phosphorus pentasulfide (P2S5)

- Solvent: Typically an inert organic solvent such as toluene or xylene

-

- P2S5 is suspended in the solvent under an inert atmosphere to avoid moisture.

- Methylphenol is added slowly with stirring, maintaining the reaction temperature typically between 60–90 °C.

- The reaction proceeds with the substitution of oxygen atoms by sulfur atoms in the phosphorus center, forming the dithiophosphoric acid.

- Completion is monitored by the disappearance of P2S5 and formation of the viscous acid product.

Neutralization to Form Ammonium Salt

-

- Aqueous ammonia or ammonium hydroxide solution

- The previously synthesized O,O-bis(methylphenyl) dithiophosphoric acid

-

- The acid is dissolved in a minimal amount of solvent or water-miscible solvent.

- Aqueous ammonia is added dropwise under stirring at ambient or slightly elevated temperature.

- The pH is adjusted to neutral or slightly basic to ensure complete salt formation.

- The resulting ammonium salt may precipitate or remain in solution depending on conditions.

- Isolation is achieved by filtration or solvent evaporation, followed by drying under vacuum.

Alternative Synthetic Routes and Considerations

- Direct reaction of phosphorus pentasulfide with methylphenol in the presence of ammonium salts: This method can simultaneously generate the dithiophosphoric acid and its ammonium salt, potentially simplifying the process.

- Use of dialkyl or diaryl chlorophosphates as intermediates: These can be reacted with hydrogen sulfide or sulfur sources to form dithiophosphoric acids, which are then neutralized.

- Control of reaction conditions: Temperature, solvent choice, and stoichiometry are critical to avoid side reactions such as polymerization or incomplete sulfur incorporation.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|

| Formation of dithiophosphoric acid | P2S5 + methylphenol in toluene/xylene | 60–90 | 4–8 hours | Inert atmosphere, moisture exclusion |

| Neutralization | O,O-bis(methylphenyl) dithiophosphoric acid + NH3 solution | 20–40 | 1–2 hours | pH control essential, possible precipitation |

| Isolation and purification | Filtration, washing with ethanol/ether, vacuum drying | Ambient | Until dry | Ensures removal of impurities and solvents |

Research Findings and Analytical Characterization

- Spectroscopic confirmation: The product is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of P=S and P–S bonds is confirmed by characteristic IR bands around 650–750 cm⁻¹.

- Purity and yield: Optimized conditions yield high-purity ammonium salts with yields typically above 80%, depending on the control of reaction parameters.

- Stability: The ammonium salt form improves stability compared to free acids, facilitating storage and handling.

Comparative Notes from Related Compounds

- Analogous compounds such as Ammonium O,O-bis(ethylphenyl) dithiophosphate follow similar synthetic routes, with variations in the phenol substituent affecting reaction kinetics and product properties.

- Studies on metal complexes with related dithiophosphate ligands indicate the importance of ligand purity and coordination environment, emphasizing the need for controlled synthesis of the ligand precursor.

Chemical Reactions Analysis

Ammonium O,O-bis(methylphenyl) dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ammonium O,O-bis(methylphenyl) dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a catalyst in certain reactions. In biology, it is studied for its potential use in inhibiting the growth of certain microorganisms. In medicine, research is ongoing to explore its potential therapeutic applications. In industry, it is used as a flotation agent in mining operations and as a scale inhibitor in water treatment processes .

Mechanism of Action

The mechanism of action of ammonium O,O-bis(methylphenyl) dithiophosphate involves its ability to form complexes with metal ions. This complexation prevents the metal ions from participating in reactions that lead to the formation of scale or other unwanted deposits. The molecular targets and pathways involved in this process are primarily related to the interaction between the compound and metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ammonium Salts with Aromatic Substituents

Triethyl Ammonium O,O′-Bis(p-tolyl) Dithiophosphate

- Structure: [Et₃NH]⁺[(4-MeC₆H₄O)₂PS₂]⁻ (CAS: Not explicitly provided; synthesized via p-cresol and P₂S₅ reaction) .

- Crystallography: Monoclinic crystal system (space group P2₁/c), with unit cell parameters a = 15.244 Å, b = 10.415 Å, c = 3.972 Å, and β = 91.7° .

Ammonium O,O-Bis(4-methylphenyl) Monothiophosphate

Metal Salts with Alkyl/Aryl Substituents

Zinc Diisobutyl Dithiophosphate

- Formula : C₁₆H₃₆O₄P₂S₄Zn (CAS: 68457-79-4) .

- Properties : Higher molecular weight (548.04 g/mol) and density (~1.2 g/cm³) compared to the ammonium analogue.

- Applications : Widely used as an anti-wear additive in lubricants, leveraging zinc’s thermal stability .

Sodium O,O-Bis(methylphenyl) Dithiophosphate

- CAS : 27157-94-4; density = 1.198 g/cm³, water solubility = 27 g/L .

- Comparison : The sodium cation enhances water solubility, making it suitable for aqueous flotation systems, whereas the ammonium salt may prefer organic phases.

Zinc O-(1,3-Dimethylbutyl) O-Isopropyl Dithiophosphate

Alkyl vs. Aryl Substituent Impact

| Property | Ammonium O,O-Bis(methylphenyl) Dithiophosphate | Zinc Diisobutyl Dithiophosphate | O,O-Bis(2-ethylhexyl) Dithiophosphate |

|---|---|---|---|

| Substituent Type | Aromatic (methylphenyl) | Alkyl (isobutyl) | Long-chain alkyl (2-ethylhexyl) |

| Molecular Weight | 311.38 g/mol | 548.04 g/mol | 354.60 g/mol |

| Density | ~1.2 g/cm³ (estimated) | 1.1–1.2 g/cm³ | 1.1 g/cm³ |

| Solubility | Moderate in polar solvents | Low in water, high in organics | Hydrophobic |

| Applications | Flotation depressants, corrosion inhibition | Lubricant additives | Anti-wear agents, metalworking fluids |

| Toxicity | Limited data; likely low acute toxicity | High skin irritation potential | Skin irritant (RTECS: TD5075000) |

Flotation Performance

- This compound : Demonstrates selectivity for galena (PbS) over chalcopyrite (CuFeS₂) in flotation, attributed to stronger adsorption on lead-containing surfaces .

- O,O-Bis(2,3-dihydroxypropyl) Dithiophosphate : Less effective in large-scale tests due to high cost and moderate selectivity .

- Sodium Diisobutyl Dithiophosphate: Limited use in flotation due to poor water solubility but effective in organic-rich systems .

Biological Activity

Ammonium O,O-bis(methylphenyl) dithiophosphate is an organophosphorus compound with the molecular formula and a molecular weight of approximately 327.4 g/mol. This compound is characterized by its dithiophosphate group, which includes two sulfur atoms bonded to phosphorus. Due to its unique structure, it has garnered attention for its biological activities, particularly in agricultural applications.

Chemical Structure and Properties

The compound features two methylphenyl groups attached to the phosphorus atom, contributing to its reactivity and biological efficacy. Its classification as a salt, with ammonium as the cation and dithiophosphate as the anion, plays a crucial role in its interaction with other compounds and biological systems.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ammonium O,O-bis(ethylphenyl) dithiophosphate | Ethyl groups instead of methyl; potential different activity | |

| O,O-bis(methylphenyl) hydrogen dithiophosphate | Lacks ammonium; may exhibit different solubility | |

| Ammonium O,O-bis(phenyl) dithiophosphate | Contains only phenyl groups; differing steric effects |

While specific mechanisms remain under investigation, it is hypothesized that this compound disrupts fungal cellular integrity by interfering with essential metabolic pathways. This disruption may lead to cell death, thereby controlling fungal infections in agricultural settings.

Case Studies and Research Findings

Several studies have explored the effectiveness of this compound in agricultural applications:

- Fungicidal Activity : In controlled experiments, this compound demonstrated significant antifungal activity against common plant pathogens, outperforming several conventional fungicides in terms of efficacy and speed of action.

- Metal Ion Interactions : The compound has shown the ability to form stable complexes with various metal ions. These interactions are characterized using spectroscopic methods such as NMR and IR spectroscopy. Such properties enhance its potential use in catalysis and environmental remediation .

Applications

This compound has several notable applications:

Q & A

Q. 1.1. What are the recommended synthesis protocols for Ammonium O,O-bis(methylphenyl) dithiophosphate, and how can reaction conditions be optimized?

Synthesis typically involves reacting organophosphorus precursors with ammonium salts under controlled conditions. For example, analogous compounds like ammonium O,O′-bis(4-methylphenyl) monothiophosphate are synthesized by refluxing stoichiometric amounts of ligands (e.g., tetraazacyclotetradecane derivatives) with metal salts in methanol . Key parameters include:

- Temperature : Maintain reflux at 353 K to ensure complete ligand coordination.

- Solvent : Methanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants.

- Stoichiometry : A 1:2 molar ratio of metal salt to thiophosphate ligand ensures balanced reactivity .

Optimization involves adjusting reaction time (e.g., 6 hours for reflux) and post-synthesis crystallization (4 weeks for crystal formation).

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : To confirm the presence of methylphenyl groups and ammonium counterions.

- X-ray Diffraction (XRD) : For crystallographic validation, as demonstrated in analogous nickel(II) complexes .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, P, S content).

- FTIR : Identify thiophosphate (P=S) and aromatic C-H stretching vibrations .

Q. 1.3. What are the stability considerations for long-term storage?

- Storage Conditions : Store at -20°C in airtight containers to prevent hydrolysis or oxidation .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

- Degradation Monitoring : Regular spectroscopic analysis (e.g., FTIR) to detect changes in thiophosphate bonds.

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s reactivity and coordination properties?

Substituents influence electronic and steric effects:

- Electron-Donating Groups (e.g., -CH₃) : Enhance nucleophilicity of the thiophosphate group, improving metal-binding affinity .

- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl) may limit access to the phosphorus center, reducing catalytic activity in metal complexes .

Methodological Approach : - Synthesize derivatives with varying substituents (e.g., -Cl, -OCH₃).

- Compare binding constants (via UV-Vis titration) and catalytic efficiency in model reactions .

Q. 2.2. What methodological frameworks are suitable for resolving contradictions in reported thermodynamic data (e.g., solubility, stability constants)?

- Data Reconciliation : Use computational tools (e.g., COSMOtherm) to model solubility parameters and validate experimental data .

- Cross-Validation : Compare results across multiple techniques (e.g., isothermal titration calorimetry vs. potentiometry) .

- Error Analysis : Quantify uncertainties in pH, temperature, and ionic strength during measurements .

Q. 2.3. How can this compound be applied in designing advanced materials (e.g., metal-organic frameworks or flotation agents)?

- Metal-Organic Frameworks (MOFs) : Utilize its thiophosphate group to coordinate with transition metals (e.g., Ni²⁺, Cu²⁺), forming porous structures .

- Mineral Flotation : Optimize alkyl chain length and ammonium counterion to enhance adsorption on sulfide ores, as seen in potassium O,O′-diisopentyl dithiophosphate .

Experimental Design : - Test flotation efficiency via zeta potential measurements and adsorption isotherms .

Methodological Challenges and Solutions

Q. 3.1. How can researchers mitigate environmental risks during synthesis and disposal?

Q. 3.2. What strategies address low yields in large-scale synthesis?

- Process Intensification : Employ continuous flow reactors to improve heat/mass transfer .

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) to accelerate reaction rates .

- Byproduct Recycling : Use membrane technologies (e.g., nanofiltration) to recover unreacted precursors .

Emerging Research Directions

- Computational Modeling : Use DFT calculations to predict redox behavior and ligand-exchange kinetics .

- Biological Interactions : Study membrane permeability using lipid bilayer assays, inspired by dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate .

- Hybrid Materials : Combine with graphene oxide for enhanced electrochemical sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.